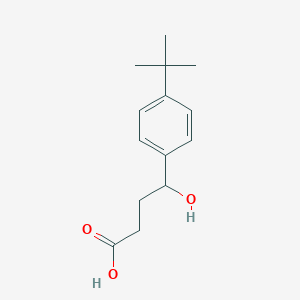

4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid

説明

4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid is a substituted butanoic acid derivative characterized by a hydroxyl group at the 4-position of the butanoic acid chain and a tert-butyl-substituted phenyl ring at the same carbon. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky tert-butyl group and hydrogen-bonding capacity from the hydroxyl and carboxylic acid groups.

特性

IUPAC Name |

4-(4-tert-butylphenyl)-4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDCKZDIDSYJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid typically involves the alkylation of phenol with tert-butyl groups followed by further functionalization. One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . This intermediate can then undergo further reactions to introduce the hydroxybutanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are optimized to achieve efficient production.

化学反応の分析

Types of Reactions

4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ring can undergo electrophilic aromatic substitution, affecting its chemical behavior .

類似化合物との比較

Structural Analogs with Varying Aromatic Substituents

(a) 4-(4-Ethylphenyl)-4-hydroxybutanoic Acid

- Structure : Replaces the tert-butyl group with an ethyl substituent on the phenyl ring.

- Molecular Formula : C₁₂H₁₆O₃; Molecular Weight : 208.25 g/mol .

- The hydroxyl and carboxylic acid groups remain intact, preserving hydrogen-bonding interactions.

(b) 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid

- Structure : Features a ketone (oxo) group instead of a hydroxyl at the 4-position and methyl substituents on the phenyl ring.

- Molecular Formula : C₁₂H₁₄O₃; Molecular Weight : 206.24 g/mol .

- Comparison :

- The ketone group increases electron-withdrawing effects, reducing acidity compared to the hydroxylated analog.

- Methyl groups introduce moderate steric hindrance but less than tert-butyl.

Functional Group Variations

(a) 4-(4-Tert-butylphenyl)butanoic Acid

- Structure: Lacks the hydroxyl group at the 4-position of the butanoic acid chain.

- Molecular Formula : C₁₄H₂₀O₂; Molecular Weight : 220.31 g/mol .

- Comparison :

- Absence of the hydroxyl group eliminates one hydrogen-bonding site, likely reducing solubility in polar solvents.

- The tert-butylphenyl group retains high lipophilicity, favoring membrane permeability.

(b) 4-Hydroxybutanoic Acid (GHB)

- Structure : The parent compound without the tert-butylphenyl substituent.

- Molecular Formula : C₄H₈O₃; Molecular Weight : 104.10 g/mol .

- Comparison :

- GHB is highly polar due to its hydroxyl and carboxylic acid groups, leading to excellent water solubility.

- The tert-butylphenyl derivative’s added aromatic group significantly increases molecular weight and logP, altering pharmacokinetics.

Substituent Position and Electronic Effects

(a) 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl Butanoic Acid Derivatives

- Structure : Features a chlorophenyl group and a piperidine ring instead of a tert-butylphenyl group.

- Key Data : Chlorine’s electron-withdrawing effects enhance acidity compared to tert-butyl’s electron-donating nature .

- Comparison :

- Chlorine increases polarity and may improve binding to biological targets via halogen bonds.

- The piperidine ring introduces basicity, unlike the neutral tert-butyl group.

Key Data Table

*Calculated based on analogous structures.

生物活性

4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid (often referred to as TBPHBA) is an organic compound notable for its unique structure, characterized by a tert-butyl group attached to a phenyl ring and a hydroxybutanoic acid moiety. Its molecular formula is C14H20O3, with a molar mass of approximately 236.31 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its biological activity and chemical reactivity.

The compound is recognized for its functional groups, which allow it to participate in various chemical reactions. Its structure includes:

- A tert-butyl group that enhances lipophilicity.

- A hydroxy group that can participate in hydrogen bonding.

- A carboxylic acid group , contributing to its acidity and potential reactivity.

Neuroprotective Effects

In studies examining related compounds, such as M4 (a derivative with structural similarities), neuroprotective effects were observed against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. M4 was shown to inhibit β-secretase activity and reduce Aβ aggregation, suggesting that TBPHBA or its derivatives might also possess similar protective effects on neuronal cells .

In Vitro Studies

In vitro studies have demonstrated the potential of hydroxylated derivatives of butyrate in modulating the expression of AMPs in macrophages. These findings suggest that TBPHBA could enhance immune responses and provide antimicrobial benefits through similar mechanisms .

In Vivo Studies

While direct studies on TBPHBA are scarce, analogous compounds have been evaluated for their efficacy in animal models. For example, M4 was tested in a scopolamine-induced model of Alzheimer's disease and showed some ability to reduce Aβ levels, although it did not significantly outperform established treatments like galantamine . This highlights the importance of further research into TBPHBA's bioavailability and efficacy in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Tert-Butylphenol | C10H14O | Commonly used as an antioxidant and stabilizer |

| 4-Hydroxybenzoic Acid | C7H6O3 | Known for its preservative properties |

| 2,6-Di-tert-butyl-para-cresol | C14H22O | Used as an antioxidant in industrial applications |

| 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid | C14H20O3 | Potential applications in pharmaceuticals and materials |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves Friedel-Crafts alkylation to introduce the tert-butylphenyl group, followed by oxidation and hydroxylation steps. For example, tert-butylphenol derivatives (e.g., 4-tert-butylphenol ) can serve as precursors for aryl group incorporation. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact regioselectivity and byproduct formation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for achieving >95% purity .

Q. How can researchers validate the structural integrity of 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid using spectroscopic methods?

- NMR : Compare peaks with analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid (δ 7.2–7.8 ppm for aromatic protons, δ 2.5–3.5 ppm for butanoic acid backbone) .

- Mass Spectrometry : Confirm molecular weight (C₁₄H₂₀O₃; theoretical m/z 236.14) using high-resolution MS. Derivatives like 4-hydroxybutanoic acid-TMS show characteristic fragmentation patterns .

- FT-IR : Look for O-H stretching (~3200 cm⁻¹, broad) and C=O (~1700 cm⁻¹) bands .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Solubility in ethanol is moderate (~10 mg/mL at 25°C) .

- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 3). Store at –20°C in inert atmospheres to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. What metabolic or signaling pathways are associated with 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid, based on structural analogs?

Structural analogs like 4-hydroxybutanoic acid (GHB) are implicated in GABAergic signaling and mitochondrial metabolism . Computational docking studies suggest potential interactions with GABA-B receptors or hydroxyacid oxidases. In vitro assays using HEK-293 cells transfected with GABA-B receptors can validate activity .

Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting points, spectral peaks) for this compound?

- Melting Point Variations : Reported mp ranges (e.g., 156–160°C for 4-biphenylacetic acid ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify transitions.

- Spectral Contradictions : Cross-validate with certified reference standards (e.g., USP/EP grades ) and ensure solvent deuteriation consistency in NMR .

Q. What strategies are effective for enantioselective synthesis of this compound’s chiral derivatives?

Chiral resolution can be achieved via:

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during ketone reduction steps .

- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) for separating enantiomers .

Q. What analytical challenges arise in quantifying trace impurities in 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid, and how can they be mitigated?

- Impurity Profiling : Detect tert-butylphenol byproducts (from incomplete alkylation) using GC-MS with a DB-5MS column .

- Limit of Detection (LOD) : Optimize LC-MS parameters (e.g., ESI− mode, m/z 236→152 transition) to achieve sub-ppm sensitivity .

Methodological Considerations

Q. How should researchers design dose-response studies for evaluating this compound’s bioactivity in cellular models?

- Dose Range : Start with 1–100 µM, based on cytotoxicity thresholds (IC₅₀ > 200 µM in HepG2 cells ).

- Controls : Include 4-phenylbutyric acid (a known HDAC inhibitor) as a positive control .

- Endpoint Assays : Combine MTT for viability and Western blotting for target protein expression (e.g., acetylated histones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。